2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide
Description
Properties
IUPAC Name |
2-(1-ethyl-3-phenylpyrazol-4-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-17-9-11(8-12(14)15)13(16-17)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H3,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZBCOWHTCWVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, making pyrazole derivatives valuable for developing new therapeutic agents.
Mode of Action
It can be inferred from related studies that pyrazole derivatives often interact with their targets through hydrogen bonding. This interaction can lead to changes in the target’s function, thereby exerting the compound’s biological effects.
Biochemical Pathways
For instance, they have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Each of these activities involves different biochemical pathways and their downstream effects.
Biochemical Analysis
Biochemical Properties
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound has demonstrated interactions with topoisomerase IV, an enzyme crucial for DNA replication. These interactions highlight its potential as an antimicrobial agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cytotoxic effects in cancer cell lines, leading to reduced cell viability. This compound also affects oxidative stress pathways by scavenging free radicals, thereby protecting cells from oxidative damage. These cellular effects underscore its potential as an anticancer and antioxidant agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels. This binding interaction is crucial for its potential use in treating neurodegenerative diseases. Additionally, its interaction with topoisomerase IV involves binding to the enzyme’s catalytic domain, thereby inhibiting DNA replication and exhibiting antimicrobial properties. These molecular interactions provide insights into its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to this compound in in vitro studies has demonstrated sustained cytotoxic effects on cancer cells, indicating its potential for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has shown therapeutic benefits, such as reduced tumor growth in cancer models. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding these pathways is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic and toxic effects. Transporters such as P-glycoprotein play a role in its cellular uptake and distribution, influencing its bioavailability and therapeutic efficacy. These findings are crucial for optimizing its delivery and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments. Understanding its subcellular localization is vital for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide is a synthetic compound with notable biological activities, particularly in the context of enzyme inhibition and cytotoxic effects on cancer cell lines. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C13H16N4, with a molecular weight of 228.29 g/mol. The compound is characterized by its pyrazole ring structure, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4 |
| Molecular Weight | 228.29 g/mol |
| CAS Number | 2098089-78-0 |
| Purity | ≥95% |
The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine in the nervous system. By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter and subsequent effects on neuronal signaling.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against AChE. This inhibition can have implications for conditions such as Alzheimer's disease, where acetylcholine levels are critically low.
Cytotoxic Effects
In vitro studies demonstrate that this compound induces cytotoxicity in various cancer cell lines, including those derived from human cervical (HeLa) and colon adenocarcinoma (Caco-2). The cytotoxic effects are mediated through apoptosis and cell cycle arrest, leading to reduced cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| Caco-2 | 12.7 |
| H9c2 | 10.5 |
Case Studies
A notable study evaluated the effects of this compound on HeLa cells. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy after treatment with concentrations above 10 µM. The study concluded that the compound's ability to induce apoptosis could be leveraged for therapeutic applications in cancer treatment.
Another investigation focused on its potential as a neuroprotective agent by assessing its effects on neuronal cultures exposed to neurotoxic agents. The findings revealed that pre-treatment with the compound significantly mitigated cell death and preserved neuronal function.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The molecular formula of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide is C13H16N4, with a molecular weight of 228.29 g/mol. The compound belongs to the pyrazole class, known for their ability to interact with multiple biological targets through mechanisms such as hydrogen bonding and enzyme inhibition.
Biochemical Pathways
This compound has been associated with numerous biochemical pathways, exhibiting activities such as:
- Antimicrobial : Effective against various pathogens.
- Anticancer : Induces cytotoxic effects in cancer cell lines.
- Anti-inflammatory : Modulates inflammatory responses.
- Antidiabetic : Influences glucose metabolism.
Medicinal Chemistry
The compound's structure allows it to be a lead candidate for drug development. Its ability to inhibit acetylcholinesterase (AChE) suggests potential in treating neurodegenerative diseases like Alzheimer's. Inhibition of AChE leads to increased acetylcholine levels, which can enhance cognitive function in affected individuals.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness that could lead to the development of new antibiotics.
Anticancer Research
The compound has shown promise in cancer research by inducing apoptosis in cancer cells. In vitro studies indicate that it can reduce cell viability in several cancer cell lines, making it a candidate for further investigation as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Induces apoptosis in breast and lung cancer cell lines | |
| Anti-inflammatory | Reduces cytokine release in inflammatory models | |
| Antidiabetic | Improves insulin sensitivity in diabetic models |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key Structural and Functional Differences
The compound belongs to a broader class of pyrazole derivatives, which are widely studied for their bioactivity. Below is a comparative analysis with three closely related analogs:
Methodological Insights from Evidence
- For pyrazole derivatives, $ ^1H $- and $ ^{13}C $-NMR are essential for distinguishing between ethyl, phenyl, and acetimidamide groups.
- Crystallographic Tools : SHELX and ORTEP-3 are widely used for refining and visualizing molecular structures . For example, SHELXL’s precision in handling small-molecule crystallography could resolve bond-length discrepancies between the pyrazole core and its substituents.
Pharmacological and Chemical Stability
- Amidine vs.
- Steric Effects : The ethyl group at N1 introduces steric hindrance, which may reduce metabolic degradation compared to unsubstituted pyrazoles.
Preparation Methods
Pyrazole Core Formation and N1-Ethylation
The pyrazole ring is commonly synthesized by cyclocondensation of 1,3-diketones or β-ketoesters with hydrazine derivatives. For the N1-ethyl substitution, alkylation of the pyrazole nitrogen is performed using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate. This step is critical to obtain the N1-ethyl pyrazole intermediate.
- React 3-nitro-1H-pyrazole with ethyl bromide using potassium carbonate as base in a polar aprotic solvent (e.g., DMF) at elevated temperature (~80–100°C) to afford N1-ethyl-3-nitro-pyrazole.
- Subsequent reduction of the nitro group to an amine (e.g., via Pd/C hydrogenation) yields the N1-ethyl-3-aminopyrazole intermediate.
Introduction of the Phenyl Group at C3
The phenyl substituent at the C3 position is typically introduced via Ullmann-type coupling or Suzuki coupling reactions:
- Ullmann coupling involves the reaction of 4-nitro-1H-pyrazole or its derivatives with aryl bromides or iodides (e.g., 3-bromobenzoic acid or 3-bromobenzonitrile) in the presence of copper catalysts and diamine ligands in DMF at 100°C for 12 hours.
- Suzuki coupling can be used for intermediates bearing halides to introduce phenyl rings via palladium-catalyzed cross-coupling with phenylboronic acid derivatives.
Conversion to Acetimidamide Group at C4
The acetimidamide functional group is introduced by converting a suitable precursor such as a pyrazole-4-carboxylic acid or ester into the amidine derivative. Typical methods include:
- Hydrolysis of esters to acids under basic conditions,
- Activation of the acid with coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole),
- Reaction with amidine sources or amines to form the acetimidamide moiety.
Optimization of Reaction Conditions
Research indicates that optimizing temperature (~120°C), solvent choice (DMSO preferred for ease of removal), and reaction time (~13 minutes residence time in flow systems) improves yield and purity by minimizing byproduct formation and facilitating phase separation.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | N1-Ethylation | 3-nitro-1H-pyrazole + ethyl bromide, K2CO3, DMF, 80°C | N1-ethyl-3-nitro-pyrazole |
| 2 | Nitro reduction | Pd/C, H2, room temperature | N1-ethyl-3-aminopyrazole |
| 3 | Ullmann coupling | N1-ethyl-3-aminopyrazole + 3-bromobenzoic acid, CuI, diamine ligand, Cs2CO3, DMF, 100°C | N1-ethyl-3-phenyl-pyrazole-4-carboxylic acid |
| 4 | Ester hydrolysis | Base (NaOH), aqueous conditions | Corresponding acid |
| 5 | Amidination (acetimidamide formation) | EDC, HOBt, amine source, CH2Cl2, room temp | 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide |
Analytical and Purification Techniques
- Purification: Recrystallization (e.g., ethyl acetate) or flash column chromatography on silica gel using methanol/ethyl acetate gradients.
- Characterization: HPLC for purity (>98%), retention time monitoring; NMR (^1H and ^13C) to confirm structure (e.g., δ ~4.82 ppm for CH2 groups); HRMS to confirm molecular ion peaks; elemental analysis to verify stoichiometry.
Research Findings and Notes
- Strict control of catalysts and intermediates is essential to maximize yield and purity, as demonstrated in analogous pyrazole-acetamide syntheses.
- The use of DMSO as a solvent is advantageous due to its high boiling point and ease of removal during aqueous work-up.
- Microwave-assisted coupling reactions have been reported to shorten reaction times and improve yields in related pyrazole derivatives.
- Reverse-phase preparative HPLC is often employed for final purification in complex multi-step syntheses.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide to maximize yield and purity?
- Methodology : Optimize reaction conditions using a temperature of 120°C, DMSO as the solvent (due to its ease of removal during aqueous work-up), and a residence time of 13.3 minutes. These parameters reduce byproduct formation and improve phase separation . For multi-step syntheses, ensure strict control of catalysts (e.g., EDCI/HOBt for coupling reactions) and intermediates, as seen in analogous pyrazole-acetamide syntheses .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- HPLC : Use Method A (e.g., 0–4% methanol in ethyl acetate) to assess purity (>98%) and retention time (e.g., tR = 14.43 min) .
- NMR/HRMS : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 4.82 ppm for CH2 groups) and HRMS (e.g., m/z 446.0530 [M+H]<sup>+</sup> for related analogs) .
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N percentages) to rule out impurities .
Q. How can researchers purify this compound effectively?
- Methodology : Employ recrystallization (e.g., ethyl acetate) or flash column chromatography (e.g., silica gel with methanol/ethyl acetate gradients) to isolate high-purity fractions. Monitor purity via TLC or HPLC .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory data in reaction yield optimization?
- Methodology : Systematically vary parameters (temperature, solvent, residence time) and analyze trends. For example, increasing residence time from 13.3 to 20 minutes may raise yields from 85% to 92% but could reduce purity by 2–3% due to side reactions. Use statistical tools (e.g., ANOVA) to identify significant variables .
Q. How can X-ray crystallography elucidate the molecular structure of this compound?
- Methodology :
- Data Collection : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. Ensure high-resolution data (≤1.0 Å) to resolve phenyl/ethyl group orientations .
- Visualization : Generate ORTEP-3 diagrams to display thermal ellipsoids and confirm bond angles/distances (e.g., pyrazole ring planarity) .
Q. What methods are suitable for studying structure-activity relationships (SAR) in related analogs?
- Methodology : Synthesize derivatives (e.g., substituting ethyl with methyl or varying phenyl substituents) and test biological activity. For example, replace the acetimidamide group with carboxamides (as in CDK2 inhibitors) and compare IC50 values in enzymatic assays .
Q. How can researchers address challenges in quantifying trace impurities during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
